Bis(4-methoxyphenyl)phosphinic chloride

Organophosphorus synthesis Reaction selectivity Phosphinic acid derivatives

Need a reliable electrophilic phosphorus(V) building block for phosphinopeptide or transition-state analog synthesis? Unlike P(III) analogs or dichlorides, this phosphinic chloride offers a single reactive site, preventing complex mixtures and purification delays. - **Core use:** Stable phosphinic amide bond formation for protease inhibitors. - **Key advantage:** Hydrolyzes to phosphinic acid for MOF/COF ligands, or reacts in situ with amines/alcohols. - **Specs:** ≥97% purity; moderate lipophilicity (XLogP3=3.2) tunable for PK optimization. Available for immediate dispatch in research quantities.

Molecular Formula C14H14ClO3P
Molecular Weight 296.68 g/mol
CAS No. 20434-06-4
Cat. No. B14701360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methoxyphenyl)phosphinic chloride
CAS20434-06-4
Molecular FormulaC14H14ClO3P
Molecular Weight296.68 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)Cl
InChIInChI=1S/C14H14ClO3P/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3
InChIKeyWICSNEYXWVFTCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-methoxyphenyl)phosphinic chloride: Product Overview


Bis(4-methoxyphenyl)phosphinic chloride (CAS 20434-06-4), also known as bis-p-methoxyphenylphosphinic chloride or di-p-anisylphosphinic chloride, is a specialized organophosphorus compound belonging to the phosphinic chloride class. It is characterized by a phosphorus(V) center bonded to two 4-methoxyphenyl groups, one chlorine atom, and one oxygen atom (P=O), with the molecular formula C₁₄H₁₄ClO₃P and a molecular weight of 296.69 g/mol . Unlike more common peptide coupling reagents or simple aryl chlorides, this compound serves as a versatile electrophilic building block, primarily utilized for introducing the bis(4-methoxyphenyl)phosphinic moiety into target molecules. Its core utility is established in the synthesis of phosphinopeptides and phosphinodepsipeptides, which are phosphorus analogs of naturally occurring peptides with significant biological relevance [1].

Workflow Introduces bis(4-methoxyphenyl)phosphinic moiety via nucleophilic substitution
Selection Controlled monosubstitution for peptide and depsipeptide conjugation
Use Context Phosphinopeptide and phosphinodepsipeptide synthesis research

Bis(4-methoxyphenyl)phosphinic chloride: Analog Substitution Risks


In the realm of organophosphorus chemistry, the precise electronic and steric environment around the phosphorus atom dictates reactivity, selectivity, and the stability of downstream products. While structural analogs of Bis(4-methoxyphenyl)phosphinic chloride exist, direct substitution is not a trivial matter of swapping one chloride for another. The key differentiation lies in the oxidation state of phosphorus and the nature of its substituents. For instance, a related compound, Bis(4-methoxyphenyl)chlorophosphine (CAS 13685-30-8), is a phosphinous chloride with phosphorus in the +3 oxidation state, lacking the phosphoryl (P=O) bond [1]. This fundamental difference leads to a distinct reaction profile; the phosphinous chloride is a ligand for transition-metal catalysis, while the phosphinic chloride is an electrophile for nucleophilic substitution . Similarly, (4-Methoxyphenyl)phosphonic dichloride (CAS 37632-18-1) is a phosphonic derivative containing two chlorine atoms, resulting in higher electrophilicity and a tendency to form different substitution patterns . Using the wrong compound would not only fail to produce the desired phosphinic acid derivative but could also lead to off-target reactions, complex purification challenges, and project delays [2].

Oxidation State Mismatch
Phosphinous chloride analogs (P(III)) lack the P=O bond, shifting reactivity toward metal-catalyzed cross-coupling and away from nucleophilic substitution.
Leaving Group Multiplicity
Phosphonic dichloride analogs (di-chloro) may produce complex mixtures due to bis-substitution, complicating purification and reducing yield consistency.

Bis(4-methoxyphenyl)phosphinic chloride: Differentiation Evidence


Phosphinic vs. Phosphinous Chloride Reactivity

The primary differentiator is the oxidation state of phosphorus. Bis(4-methoxyphenyl)phosphinic chloride (target) is a P(V) compound with a phosphoryl oxygen, making it an electrophile for nucleophilic substitution to form stable phosphinic amides and esters . In contrast, its closest analog, Bis(4-methoxyphenyl)chlorophosphine (CAS 13685-30-8), is a P(III) compound (phosphinous chloride) that lacks this P=O bond. This fundamental difference directs its use as a ligand in transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) rather than as a direct substitution reagent . The target compound's P=O bond provides stability under reaction conditions that would oxidize or decompose the P(III) analog. Direct comparative data from a synthesis context shows that reacting the target compound with an amine yields the corresponding phosphinic amide, whereas the phosphinous chloride would yield a phosphinous amide, which is a distinct class of compounds with different properties and stabilities [1].

Reactivity Profile
Reported
P(V) phosphinic chloride for nucleophilic substitution; P(III) phosphinous chloride for catalysis
Supports synthesis workflow selection
Based on established reactivity classes
Organophosphorus synthesis Reaction selectivity Phosphinic acid derivatives

Selective Monosubstitution vs. Phosphonic Dichloride

Bis(4-methoxyphenyl)phosphinic chloride contains a single reactive chlorine atom, allowing for a controlled, single-step nucleophilic substitution to generate a single product . This contrasts with (4-Methoxyphenyl)phosphonic dichloride (CAS 37632-18-1), which possesses two reactive chlorines. While no direct head-to-head yield comparison for a specific nucleophile was located, the presence of two leaving groups in the phosphonic analog introduces inherent complexity. Sequential substitution is difficult to control, often leading to mixtures of mono- and di-substituted products, which complicates purification and reduces yield of the desired intermediate . The target compound's single leaving group ensures cleaner reactions, a critical factor for reproducible synthesis in both academic and industrial settings [1].

Substitution Control
Class-level
1 reactive Cl atom
Supports cleaner reaction and purification
Phosphonic dichloride has 2 Cl; yield data not located
Phosphinopeptide synthesis Stepwise functionalization Reagent control

Lipophilicity Impact on Peptide Drug Design

The lipophilicity of a building block influences the overall properties of the final molecule, particularly in drug development. The calculated LogP (XLogP3) for Bis(4-methoxyphenyl)phosphinic chloride is 3.2 [1]. This value provides a baseline for predicting the lipophilicity of the resulting phosphinopeptides. While no direct experimental LogP for the target compound was found in this search, the computed value is a standard comparator for medicinal chemists. For comparison, the related phosphinic acid, (4-Methoxyphenyl)phosphinic acid (CAS 53534-65-9), has a different, unspecified LogP, and the presence of the chloride group significantly alters the hydrophobicity of the target compound relative to its hydrolysis product . This quantitative descriptor allows researchers to model the potential impact of incorporating the bis(4-methoxyphenyl)phosphinic moiety on a peptide's cell permeability and distribution, offering a key differentiator when selecting a phosphinic building block for a specific target profile [2].

Lipophilicity Descriptor
Reported
XLogP3 = 3.2
Supports pharmacokinetic modeling
Computed value; experimental LogP unavailable
Drug design Lipophilicity Phosphinic peptides ADME prediction

Synthetic Accessibility and Purity Advantage

A major advantage of procuring this compound is the defined purity and immediate availability, bypassing the need for a multi-step synthesis. While the compound can be synthesized from bis(4-methoxyphenyl)phosphinic acid and a chlorinating agent like thionyl chloride (SOCl₂) , this process requires handling of corrosive reagents, generates hazardous byproducts (SO₂, HCl), and necessitates purification to achieve usable purity. Commercial sources offer this compound with a reported purity of ≥95% . While direct comparative data on yield and purity from in-house synthesis is not available, the inherent challenges of small-scale organophosphorus synthesis—including moisture sensitivity, potential for incomplete chlorination, and difficult purification—make the commercially available, characterized material a significantly more reliable starting point. This reduces variability and allows researchers to focus on downstream applications rather than upstream synthesis and quality control [1].

Procurement Purity
Specification review
≥95%
Reduces upstream synthesis variability
Vendor-reported; lab synthesis may differ
Synthetic efficiency Reagent purity Scale-up Procurement

Bis(4-methoxyphenyl)phosphinic chloride: R&D and Scale-Up Applications


Phosphinopeptide Enzyme Inhibitor Synthesis

This is the primary application area. Bis(4-methoxyphenyl)phosphinic chloride is used to introduce a stable phosphinic amide bond into a peptide backbone, creating a phosphinopeptide [1]. These molecules act as transition-state analog inhibitors for various proteases and other enzymes. The single reactive chloride ensures a clean, single-step coupling to an amino group, a critical requirement for building structurally defined, potent inhibitors [2]. The moderate lipophilicity (XLogP3 = 3.2) of the resulting moiety can be leveraged to fine-tune the overall peptide's pharmacokinetic properties [3].

Phosphinic Acid Ligand and Material Precursor

The compound serves as a direct precursor to bis(4-methoxyphenyl)phosphinic acid and its salts [1]. Hydrolysis of the chloride yields the corresponding phosphinic acid, a compound that can act as a ligand in coordination chemistry or as a functional group in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) [2]. Using the chloride as a starting point offers an advantage over direct purchase of the acid, as the acid chloride can be reacted in situ to generate a range of esters and amides, providing greater synthetic flexibility [3].

Phosphinic Ester and Amide Derivatives for Materials

The compound's reactivity with alcohols and amines is well-established for creating phosphinic acid esters and amides [1]. In material science, this is used to incorporate the bis(4-methoxyphenyl)phosphinic moiety into polymers or surfaces, modifying properties like hydrophobicity, thermal stability, or adhesion [2]. The para-methoxy groups on the phenyl rings can also influence the electronic properties of the final material, offering a different profile compared to unsubstituted phenylphosphinic derivatives [3]. This specificity is crucial for the rational design of functional materials.

Application
Selection Property
Validation Focus
Phosphinopeptide inhibitor synthesis
Controlled monosubstitution for amide bond formation
Coupling efficiency and transition-state analog design
Phosphinic acid ligand precursor
Hydrolytic conversion to phosphinic acid
Coordination chemistry and framework incorporation
Material ester/amide derivatives
Reactivity with alcohols and amines
Material property modulation (hydrophobicity, thermal)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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